3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid
Description
3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid is a piperazine-propanoic acid derivative characterized by a 2-methylphenyl substitution on the piperazine ring and a β-keto propanoic acid moiety. Its molecular formula is C₁₄H₁₈N₂O₃, with a molecular weight of 274.13 g/mol.
Properties
IUPAC Name |
3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11-4-2-3-5-12(11)15-6-8-16(9-7-15)13(17)10-14(18)19/h2-5H,6-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPCPKNGDSMBFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . These methods provide efficient pathways to obtain the desired piperazine derivatives with high yields.
Industrial Production Methods: Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which are scalable and cost-effective . These methods ensure the consistent quality and purity required for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted piperazine compounds .
Scientific Research Applications
3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropanoic acid with analogs:
*Estimated using fragment-based methods due to lack of experimental data.
Key Observations:
- Steric Effects : Bulkier groups like tert-butyl () may hinder receptor binding but improve metabolic stability.
- Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of 4-(2-methylphenyl)piperazine with methyl 3-chloro-3-oxopropanoate, analogous to methods described for trifluoromethylphenyl derivatives .
Biological Activity
3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid, also known as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a piperazine ring substituted with a 2-methylphenyl group and a propanoic acid moiety, which contributes to its unique pharmacological properties.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H18N2O3 |
| CAS Number | 896520-41-5 |
| InChI Key | InChI=1S/C14H18N2O3/c1-11-4-2-3-5-12(11)15-6-8-16(9-7-15)13(17)10-14(18)19/h2-5H,6-10H2,1H3,(H,18,19) |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. This compound has been shown to modulate various signaling pathways, leading to potential therapeutic effects across different biological systems.
Target Interactions
The compound is noted for its ability to bind selectively to certain receptors, influencing their activity. This can result in various biological effects depending on the target involved. For instance, it may exhibit:
- Antitumor Activity : Studies indicate that derivatives of piperazine compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities against various pathogens.
Research Findings
Recent studies have evaluated the biological efficacy of this compound through various experimental models:
- Antitumor Activity : A study synthesized several piperazine derivatives and evaluated their antitumor effects. The results showed that these compounds could significantly inhibit cancer cell proliferation in vitro and in vivo models .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial and antifungal properties of piperazine derivatives, revealing promising results against resistant strains of bacteria and fungi .
Case Study 1: Antitumor Efficacy
In a study published in the European Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of piperazine derivatives, including this compound. The findings indicated that modifications to the piperazine ring could enhance antitumor activity, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Case Study 2: Antimicrobial Properties
A series of experiments assessed the antimicrobial activity of synthesized piperazine compounds against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in treating infections caused by resistant microorganisms .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-... | Antitumor, Antimicrobial | Bromine substitution enhances activity |
| 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-... | Antifungal | Methoxy group increases solubility |
| 3-[4-(2-Methylphenyl)piperazin-1-yl]-... | Antitumor, Antimicrobial | Unique methyl substitution on phenyl group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
